molecular formula C17H11F3N4O2 B12454426 4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Cat. No.: B12454426
M. Wt: 360.29 g/mol
InChI Key: YKZKFXDTCCDVFZ-UHFFFAOYSA-N
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Description

4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid is a complex organic compound that features a pyridyl group, a trifluoromethyl group, and a pyrimidinyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and pyrimidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts such as palladium .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl and pyrimidinyl derivatives, such as:

Uniqueness

What sets 4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C17H11F3N4O2

Molecular Weight

360.29 g/mol

IUPAC Name

4-[[4-pyridin-3-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C17H11F3N4O2/c18-17(19,20)14-8-13(11-2-1-7-21-9-11)23-16(24-14)22-12-5-3-10(4-6-12)15(25)26/h1-9H,(H,25,26)(H,22,23,24)

InChI Key

YKZKFXDTCCDVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)NC3=CC=C(C=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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